Home > Products > Screening Compounds P10062 > CCR5 antagonist 1
CCR5 antagonist 1 -

CCR5 antagonist 1

Catalog Number: EVT-3166663
CAS Number:
Molecular Formula: C39H46ClF2N5O3S
Molecular Weight: 738.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of CCR5 antagonist 1 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including piperidine derivatives and carboxylic acids.
  2. Key Reaction Steps:
    • The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
    • The introduction of the 4-fluorobenzoyl group is performed via acylation reactions, utilizing acyl chlorides or anhydrides.
    • The final steps involve purification techniques such as column chromatography to isolate the desired product .
  3. Technical Parameters: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, reactions are typically carried out under inert atmospheres to prevent oxidation.
Molecular Structure Analysis

Molecular Structure Details
CCR5 antagonist 1 features a complex molecular structure characterized by:

  • Core Structure: The compound contains a pyrrolidine ring fused with a phenyl group and a piperidine moiety.
  • Functional Groups: Key functional groups include an oxo group at the pyrrolidine position and a carboxamide linkage, which are essential for its biological activity.
  • 3D Configuration: Molecular modeling studies indicate that the compound occupies a specific hydrophobic cavity within the CCR5 receptor, facilitating its antagonistic action against HIV .

Structural Data

  • Molecular Formula: C22H28FN3O2
  • Molecular Weight: Approximately 385.48 g/mol
  • Key Bond Angles and Distances: Analysis via computational chemistry methods reveals critical bond lengths that influence receptor binding efficacy.
Chemical Reactions Analysis

Involved Chemical Reactions
The primary chemical reactions associated with CCR5 antagonist 1 include:

  1. Acylation Reactions: These are crucial for introducing the benzoyl substituent onto the piperidine ring.
  2. Cyclization Reactions: Essential for forming the pyrrolidine structure from linear precursors.
  3. Hydrogenation Reactions: May be employed in modifying double bonds in precursor compounds to achieve desired saturation levels .

Reaction Conditions

  • Typical conditions involve temperature control (often around room temperature to moderate heating), use of catalysts, and specific solvent systems (e.g., dichloromethane or ethanol).
Mechanism of Action

Mechanism Overview
CCR5 antagonist 1 functions by binding to the CCR5 receptor on host cells, blocking HIV entry. Its mechanism can be summarized as follows:

  1. Binding Affinity: The compound binds to a hydrophobic pocket within the CCR5 receptor, preventing conformational changes necessary for HIV gp120 attachment.
  2. Inhibition of Chemokine Interaction: By occupying this site, it inhibits the binding of natural chemokines (CCL3, CCL4, CCL5) that would otherwise facilitate viral entry .
  3. Downstream Signaling Blockade: This blockade effectively interrupts downstream signaling pathways critical for viral replication and cell entry.

Data Supporting Mechanism

Studies have shown that CCR5 antagonists like this compound can reduce HIV replication rates significantly in vitro, demonstrating their potential therapeutic efficacy .

Physical and Chemical Properties Analysis
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under acidic and neutral conditions but may degrade under strong basic environments.
  • Melting Point and Boiling Point: Specific thermal properties are yet to be fully characterized but are essential for formulation development.

Relevant Data

  • LogP Value: Indicates moderate lipophilicity, which is beneficial for membrane permeability.
  • pKa Values: Provide insight into ionization at physiological pH, influencing bioavailability.
Applications

Scientific Applications
CCR5 antagonist 1 has significant implications in various fields:

  1. HIV Treatment Development: As a lead compound for developing new anti-HIV therapies targeting CCR5.
  2. Cancer Research: Given its role in inflammation and immune modulation, it may also have applications in cancer treatment strategies.
  3. Neuroprotection Studies: Emerging research suggests potential benefits in neuroprotection and stroke recovery due to its effects on immune modulation .

Future Directions

Further exploration into structural modifications could enhance potency and selectivity against various strains of HIV while minimizing side effects associated with existing therapies like Maraviroc .

Discovery and Development of CCR5 Antagonist 1

Rationale for Targeting CCR5 in Antiviral TherapeuticsThe chemokine receptor CCR5 emerged as a transformative target for HIV therapeutics following seminal discoveries in viral entry mechanisms and human genetics. As a class A G protein-coupled receptor (GPCR), CCR5 serves as the primary coreceptor for macrophage-tropic (R5) HIV-1 strains, facilitating viral fusion with host CD4+ T-cells and macrophages. The biological validation of CCR5 as a drug target was unequivocally demonstrated by the CCR5Δ32 mutation – a 32-base pair deletion resulting in a truncated, non-functional receptor. Individuals homozygous for this mutation exhibit near-complete resistance to HIV infection without apparent immunological deficits, establishing CCR5 antagonism as a therapeutically viable strategy [5] [9]. Unlike viral enzyme targets (e.g., reverse transcriptase or protease), CCR5 represents a host-directed antiviral target, reducing selective pressure for resistance mutations while providing a high genetic barrier to viral escape. The predominance of R5-tropic viruses during early infection stages further positioned CCR5 inhibitors as potential first-line therapeutics or pre-exposure prophylactics [2] [9].

High-Throughput Screening Methodologies for CCR5 Ligand Identification

The discovery of CCR5 Antagonist 1 (UK-427,857, later designated maraviroc) was propelled by sophisticated high-throughput screening (HTS) platforms designed to identify ligands disrupting receptor-chemokine interactions. Pfizer’s initial campaign employed a chemokine radioligand-binding assay using recombinant CCR5 membranes and iodine-125 labeled MIP-1β (a native CCR5 ligand). This primary screen evaluated > 1 million compounds from Pfizer’s library, measuring displacement of radiolabeled chemokine binding. Hits were prioritized based on binding affinity (IC₅₀), ligand efficiency, and selectivity profiles [5] [9].

Secondary screening utilized functional cellular assays to confirm antagonism:

  • Calcium flux mobilization: Ligand-induced GPCR activation was monitored via intracellular Ca²⁺ changes using fluorescent dyes (e.g., Fluo-4). Antagonists blocked MIP-1α/RANTES-mediated Ca²⁺ flux in CCR5-expressing HEK293 or CHO cells [6] [8].
  • Cell-to-cell fusion assays: A specialized co-culture system employed effector cells expressing HIV-1 envelope glycoprotein (gp120/gp41) and target cells expressing CD4/CCR5 with a β-galactosidase reporter. Fusion inhibition was quantified via enzymatic activity, providing a direct measure of antiviral efficacy [2].

These HTS workflows identified imidazopyridine UK-107,543 (1) (MIP-1β IC₅₀ = 0.4 μM) and UK-179,645 (2) (MIP-1β IC₅₀ = 1.1 μM) as initial hits. Crucially, the establishment of a stable HEK293/CCR5-HA cell line (96.89% CCR5-positive) enabled robust, high-throughput evaluation of lead compounds with Z’-factors >0.7, confirming assay suitability for industrial-scale screening [6].

Table 1: Key CCR5 Antagonists Identified via HTS Campaigns

CompoundBinding Affinity (IC₅₀)Antiviral Activity (IC₉₀)Core Structure
UK-107,543 (Hit 1)0.4 μM (MIP-1β)Not reportedImidazopyridine
UK-179,645 (Hit 2)1.1 μM (MIP-1β)Not reportedImidazopyridine
SCH-C1-40 nM (fusion)~10 nMPiperidinyl carbamate
TAK-7791-40 nM (fusion)~10 nMQuaternary ammonium
Maraviroc (Lead)1.4 nM0.7 nMTropane benzimidazole

Lead Compound Identification and Optimization Strategies

Lead development commenced with molecular hybridization, combining pharmacophoric elements of hits 1 and 2 to yield compound 3 (MIP-1β IC₅₀ = 45 nM). Systematic structure-activity relationship (SAR) studies focused on four domains: the amide substituent, central nitrogen basicity, heteroaromatic systems, and stereochemical configuration [5] [9].

Critical SAR breakthroughs included:

  • Amide optimization: Replacement of the original benzamide with cyclobutylcarboxamide (4) enhanced binding affinity 10-fold. Enantiomeric resolution confirmed the (S)-cyclobutyl isomer as pharmacologically active [9].
  • Tropane integration: Constraining the piperidine ring into a bicyclic tropane scaffold (5, 6) enforced optimal topology for receptor engagement, improving antiviral potency (IC₉₀ = 0.7 nM) and metabolic stability. The exo-tropane isomer exhibited superior pharmacokinetics [5] [9].
  • hERG liability mitigation: Early leads exhibited potassium channel blockade (hERG IC₅₀ <300 nM), posing cardiac toxicity risks. Strategic benzimidazole replacement with triazole or fluorinated cyclohexyl groups eliminated hERG affinity while maintaining CCR5 potency. The 4,4-difluorocyclohexylamide moiety specifically disrupted hERG binding via steric hindrance and dipole interactions [9].
  • Metabolite-inspired hydroxylation: Incorporation of a β-hydroxypropionic acid side chain – informed by oxidative metabolites of spirodiketopiperazine precursors – boosted CCR5 binding affinity 5-fold compared to non-hydroxylated analogs [3] [7].

Optimization yielded maraviroc (UK-427,857), exhibiting a balanced profile: CCR5 binding IC₅₀ = 1.4 nM, antiviral IC₉₀ = 0.7 nM (against HIV-1Bal), >10,000-fold selectivity over CCR1/CCR2, and negligible hERG inhibition (IC₅₀ >10 μM) [5] [9].

Computational Modeling in Binding Site Characterization

The absence of experimental CCR5 structures necessitated computational homology modeling to elucidate antagonist binding mechanisms. Early models utilized the bovine rhodopsin crystal structure (PDB: 1F88) as a template, while later iterations incorporated CXCR4 structures for improved accuracy. These models positioned CCR5 antagonists within an allosteric pocket formed by transmembrane helices (TM3, TM5, TM6, TM7), extracellular loops (ECL2), and N-terminal residues [4] [10].

Molecular dynamics (MD) simulations (20-100 ns) revealed critical binding determinants:

  • Salt bridge anchoring: The protonated tropane nitrogen forms a salt bridge with Glu283 (TM7), contributing >5 kcal/mol binding energy. Mutation E283A abolishes antagonist activity [4].
  • Hydrophobic pocket interactions: The 4,4-difluorocyclohexyl group occupies a lipophilic subpocket lined by Tyr108 (TM3), Trp86 (TM2), and Ile198 (ECL2), with fluorines enhancing affinity via polar interactions [4] [10].
  • Aromatic stacking: The benzimidazole/triazole ring engages in π-π stacking with Tyr251 (TM6) and Phe112 (TM3), while the phenylpropylamine moiety contacts Tyr89 (TM2) [4].

Table 2: Key CCR5 Residues Mediating Antagonist Binding Identified via Computational Modeling

ResidueTransmembrane DomainInteraction TypeRole in Binding
Glu283TM7Ionic bond (salt bridge)Anchors protonated amine of ligands
Tyr108TM3Hydrophobic/π-stackingForms hydrophobic subpocket wall
Tyr251TM6π-π stackingStabilizes aromatic pharmacophores
Trp86TM2Hydrogen bondingInteracts with fluorinated groups
Ser180ECL2Hydrogen bondingNovel site from MD simulations
Phe112TM3HydrophobicCritical for binding kinetics

MD simulations further identified novel residues (Ser160, Phe166, Ser180, His181, Trp190) not previously implicated via mutagenesis. Simulations of maraviroc-bound CCR5 demonstrated ligand-induced conformational stabilization of ECL2, preventing chemokine docking while sterically blocking gp120 association. These insights enabled in silico screening of fragment libraries, yielding novel chemotypes with submicromolar affinity (e.g., symmetric bis-quinoline 1, IC₅₀ = 2.0 μM) [4] [8] [10]. Pharmacophore models (e.g., HHPRR: 2 hydrophobic, 1 positive ionizable, 2 aromatic features) guided optimization of hydroxypiperidine derivatives, with 3D-QSAR models (R² = 0.7483) mapping steric/electrostatic requirements for enhanced antagonism [10].

Properties

Product Name

CCR5 antagonist 1

IUPAC Name

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide

Molecular Formula

C39H46ClF2N5O3S

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30?

InChI Key

ZYJBOSYROBLSKR-BWMKXQIXSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.